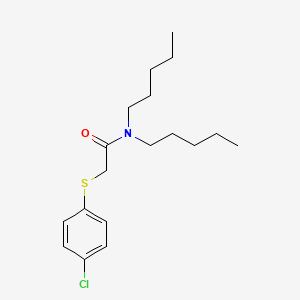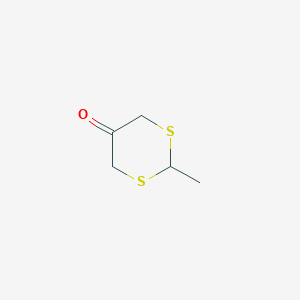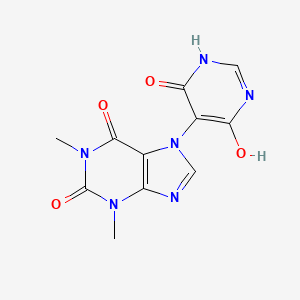![molecular formula C17H14N2OS B14006468 5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one CAS No. 62476-42-0](/img/structure/B14006468.png)
5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Diphenyl-4-thia-1,6-diazabicyclo[330]oct-5-en-7-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its bicyclic framework, along with two phenyl groups attached to the eighth carbon atom
Métodos De Preparación
The synthesis of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the sulfur and nitrogen atoms or the phenyl groups.
Aplicaciones Científicas De Investigación
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom, resulting in different chemical properties and applications.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity, particularly in the central nervous system.
The uniqueness of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[33
Propiedades
Número CAS |
62476-42-0 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
5,5-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19-11-12-21-16(19)18-15/h1-10H,11-12H2 |
Clave InChI |
LWGYIMDRVXONEN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=O)C(N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)


![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)


amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)

